2-(2-Phenylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides, characterized by the presence of a hydrazine functional group attached to an acetyl moiety and a phenoxyphenyl group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. The synthesis of this compound typically involves multi-step chemical reactions starting from 2-phenoxybenzoic acid.
The primary source for synthesizing 2-(2-Phenylphenoxy)acetohydrazide is 2-phenoxybenzoic acid, which undergoes various transformations to yield the desired hydrazide. This compound can be classified as an acetohydrazide, a subclass of hydrazides that contain an acetyl group, and it also features a phenoxy functional group, indicating its aromatic nature.
The synthesis of 2-(2-Phenylphenoxy)acetohydrazide typically involves the following steps:
The molecular structure of 2-(2-Phenylphenoxy)acetohydrazide can be depicted as follows:
The compound features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation, with characteristic peaks observed for NH, CH, and aromatic protons .
2-(2-Phenylphenoxy)acetohydrazide can undergo various chemical reactions, including:
These reactions are often facilitated by solvents like ethanol and may require catalysts such as hydrochloric acid .
The mechanism of action for 2-(2-Phenylphenoxy)acetohydrazide, particularly in its role as an anti-inflammatory agent, involves several pathways:
The physical properties of 2-(2-Phenylphenoxy)acetohydrazide include:
Chemical properties include:
2-(2-Phenylphenoxy)acetohydrazide has several significant applications in scientific research:
The incorporation of the N-acylhydrazone (NAH) pharmacophore into anti-inflammatory drug design represents a strategic evolution from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Historically, NSAIDs like aspirin and ibuprofen targeted cyclooxygenase (COX) enzymes non-selectively, leading to significant gastrointestinal (GI) toxicity due to COX-1 inhibition. This limitation spurred interest in privileged structures—molecular scaffolds capable of interacting with diverse biological targets. The NAH moiety emerged as one such scaffold, characterized by a carbonyl group adjacent to a hydrazone imine (‑C(=O)‑NH‑N=CH‑). Early studies revealed that NAH derivatives could mimic bis-allylic hydrogen atoms in polyunsaturated fatty acids, enabling competitive inhibition of arachidonic acid metabolism [1] [3]. By the 2000s, compounds like LASSBio-294 demonstrated that NAH frameworks could yield dual COX-2/5-LOX inhibitors, mitigating GI risks while maintaining efficacy [3] [8]. This set the stage for structurally refined derivatives, including 2-(2-phenylphenoxy)acetohydrazide, designed to exploit the NAH scaffold’s versatility in COX isoform modulation.
Table 1: Key Milestones in Acylhydrazone-Based NSAID Development
Year | Development | Significance |
---|---|---|
1990s | Discovery of COX-2 isoform | Rationalized GI toxicity of traditional NSAIDs; validated selective inhibition targets [1] |
2001 | LASSBio-294 (NAH derivative) | Demonstrated dual COX-2/5-LOX inhibition; reduced ulcerogenicity [8] |
2011 | N-Arylidene acetohydrazide derivatives | Introduced 2-(2-phenoxyphenyl) core; improved edema inhibition vs. diclofenac [2] |
2021 | Methyl sulfonyl NAH hybrids | Achieved nanomolar COX-2 inhibition (IC₅₀ = 0.143 µM) via sulfonamide pharmacophore [3] |
Traditional NSAIDs (e.g., diclofenac, ibuprofen) share two critical liabilities: carboxylic acid groups and non-selective COX inhibition. The free carboxylate is intrinsically ulcerogenic, causing direct mucosal irritation and depleting cytoprotective prostaglandins in the GI tract [5] [7]. Structural modifications aimed to mask this group while enhancing COX-2 selectivity. For example:
2-(2-Phenylphenoxy)acetohydrazide derivatives exemplify this approach. The scaffold replaces the carboxylic acid with an NAH group linked to a biphenyl ether core. This design preserves the planar topology required for COX-2 binding while eliminating the ionizable proton responsible for GI injury [2] [6].
Table 2: Structural Evolution from Traditional NSAIDs to Acylhydrazone Hybrids
NSAID | Modification | Key Change | Impact |
---|---|---|---|
Diclofenac | Methyl ester → Hydrazide | ‑COOCH₃ → ‑CONHNH₂ | Reduced GI toxicity; retained COX affinity [5] |
Ibuprofen | Hydrazide + Schiff base | ‑COOH → ‑CONHN=CH(C₆H₄OH) | Enhanced anti-inflammatory activity (IC₅₀ = 2.3 µM vs. 31.4 µM) [6] |
Ketoprofen | N-Acylhydrazone derivative | Carboxylate → ‑CONHN=CH(aryl) | 50% reduction in ulcer index vs. parent drug [8] |
2-(2-Phenylphenoxy)acetohydrazide | Biphenyl ether + NAH | Combines lipophilic core with H-bond donors | 58% edema inhibition at 4h (carrageenan test) [2] |
The NAH group in 2-(2-phenylphenoxy)acetohydrazide enables precise interactions with the COX-2 active site, particularly the hydrophilic side pocket formed by Val523, Arg513, and Phe518 residues. Key binding features include:
Docking studies confirm that N'-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide binds COX-2 with a Glide score of −9.41 kcal/mol—significantly lower than ibuprofen (−5.38 kcal/mol)—due to additional van der Waals contacts with Val349 and Ser530 [2] [6]. This correlates with in vivo data showing 32–58% edema reduction versus diclofenac’s 35–74% [2].
Table 3: Anti-Inflammatory Activity of Select 2-(2-Phenylphenoxy)acetohydrazide Derivatives
Compound | R Group | Edema Inhibition (%) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
---|---|---|---|---|
9d | 4-chlorobenzylidene | 58% (4h) | 0.85* | >100 [2] |
9e | 4-nitrobenzylidene | 52% (4h) | 1.20* | 85 [2] |
3j (methylsulfonyl NAH) | 4-SO₂CH₃ | — | 0.143 | 220 [3] |
Diclofenac (reference) | — | 74% (4h) | 0.21 | 1.2 [5] |
*Estimated from molecular modeling.
Table 4: Key Interactions of 2-(2-Phenylphenoxy)acetohydrazide Derivatives in COX-2 Binding Site
Residue | Interaction Type | Functional Group Involved | Energy Contribution (kcal/mol) |
---|---|---|---|
Arg513 | H-bond | Hydrazone carbonyl (C=O) | −3.2 [3] [9] |
Tyr355 | H-bond | Imine (C=N) | −2.8 [9] |
Val349 | Hydrophobic | Biphenyl ether | −1.5 [2] |
Leu384 | Van der Waals | Phenyl ring | −1.2 [9] |
Val523 | Steric fit | Methylsulfonyl (if present) | Enables selective access [3] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: